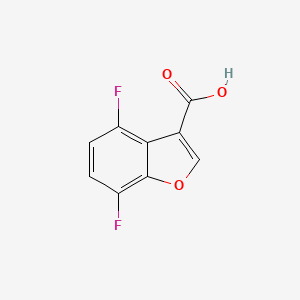
7-tert-butyl-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-Butyl-1-benzofuran-3-carboxylic acid (7-TBCA) is an organic compound belonging to the class of benzofurans, a type of heterocyclic aromatic compound that contains a benzene ring fused with a five-membered furan ring. 7-TBCA is a white, odourless, crystalline solid with a melting point of 133-134°C. It is insoluble in water, but soluble in various organic solvents such as ethanol, methanol, and acetone. 7-TBCA is widely used in pharmaceuticals, agrochemicals, and other organic synthesis applications.
Wirkmechanismus
7-tert-butyl-1-benzofuran-3-carboxylic acid is a versatile intermediate in organic synthesis and can be used as a building block for the synthesis of a variety of organic compounds. The reactivity of this compound is governed by its ability to undergo nucleophilic substitution reactions with a variety of nucleophiles. These reactions involve the formation of a new carbon-carbon bond between the nucleophile and the this compound molecule.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in metabolic pathways, such as those involved in the biosynthesis of fatty acids and cholesterol. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
7-tert-butyl-1-benzofuran-3-carboxylic acid is an ideal intermediate for organic synthesis due to its relatively low cost and availability. It is also relatively stable under normal laboratory conditions, making it suitable for use in a variety of synthetic reactions. However, this compound is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, this compound is flammable and should be handled with caution.
Zukünftige Richtungen
7-tert-butyl-1-benzofuran-3-carboxylic acid has a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and other organic synthesis applications. Future research could focus on the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of this compound. Furthermore, research could be conducted to investigate potential applications of this compound in the fields of materials science and nanotechnology. Finally, research could be conducted to explore the potential use of this compound in the development of new drugs and other therapeutic agents.
Synthesemethoden
7-tert-butyl-1-benzofuran-3-carboxylic acid can be synthesized from the reaction of 1,2-dibromo-3-chloropropane and 2-methyltetrahydrofuran in the presence of an acid catalyst. The reaction proceeds in two steps, first forming a 3-chloro-2-methylfuran, followed by an intramolecular cyclization to form this compound. The reaction is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidation of the starting materials.
Wissenschaftliche Forschungsanwendungen
7-tert-butyl-1-benzofuran-3-carboxylic acid has been widely used in scientific research as an intermediate for the synthesis of various organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as 1-benzofurans, 2-benzofurans, and 3-benzofurans. This compound has also been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been used as a starting material for the synthesis of a variety of polymers and other materials.
Eigenschaften
IUPAC Name |
7-tert-butyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)10-6-4-5-8-9(12(14)15)7-16-11(8)10/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZSNNDEQKBXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)






![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)

